molecular formula C16H12O5 B12869998 2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran CAS No. 90996-89-7

2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran

Cat. No.: B12869998
CAS No.: 90996-89-7
M. Wt: 284.26 g/mol
InChI Key: ACHFSGOIKJNVJV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran involves a convergent route. The key step in this synthesis is the formation of the benzofuran ring through an intramolecular Wittig reaction . Another method involves the condensation of o-acetoxy-phenylacetonitrile with 3-methoxy-4,5-methylenedioxyphenol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran has several scientific research applications:

Mechanism of Action

The antioxidant activity of 2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran is primarily due to its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the enhancement of cellular antioxidant defenses .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzofuran: Another benzofuran derivative with antioxidant properties.

    2-(2-Methoxy-3,4-methylenedioxyphenyl)benzofuran: A deoxy-analog of the compound .

Uniqueness

2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran is unique due to the presence of both methoxy and methylenedioxy groups, which enhance its antioxidant activity. This structural feature distinguishes it from other similar compounds and contributes to its higher reactivity and efficacy in scavenging free radicals .

Properties

CAS No.

90996-89-7

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-7-methoxy-1,3-benzodioxol-5-ol

InChI

InChI=1S/C16H12O5/c1-18-16-14(10(17)7-13-15(16)20-8-19-13)12-6-9-4-2-3-5-11(9)21-12/h2-7,17H,8H2,1H3

InChI Key

ACHFSGOIKJNVJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)O)C3=CC4=CC=CC=C4O3

melting_point

118 °C

physical_description

Solid

Origin of Product

United States

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